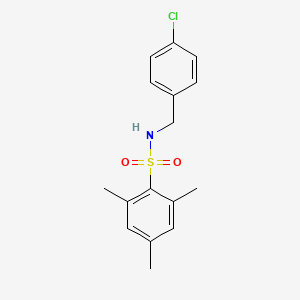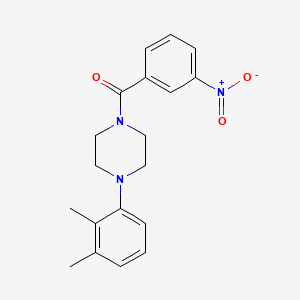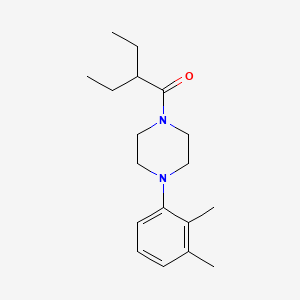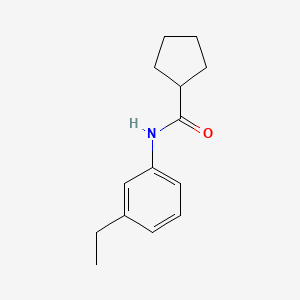
N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide involves multiple steps, starting from the preparation of 4-methylbenzenesulfonamide derivatives followed by chlorobenzene sulfonation. For instance, Nikonov et al. (2019) detailed the synthesis and structural features of related N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides through various methods, including X-ray single-crystal analysis and DFT calculations (Nikonov et al., 2019). These methods provide a foundation for understanding the synthetic routes applicable to this compound.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for determining their chemical behavior and potential applications. Studies involving X-ray diffraction and DFT calculations, as mentioned by Nikonov et al. (2019), offer insights into the molecular geometry, electronic structure, and intermolecular interactions of these compounds. The structural analysis aids in understanding the molecular conformation, which is vital for predicting reactivity and interaction with biological targets.
Chemical Reactions and Properties
This compound participates in various chemical reactions, reflecting its reactivity and functional versatility. For example, its sulfonamide group can undergo nucleophilic substitution reactions, enabling the synthesis of a wide range of chemical derivatives. Ebrahimi et al. (2015) described the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides as chemoselective N-acylation reagents, showcasing the reactivity of similar sulfonamide compounds in selective acylation reactions (Ebrahimi et al., 2015).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, are influenced by its molecular structure. The determination of these properties is essential for practical applications, including material science and drug formulation. The solid-liquid equilibria studies by Domańska and Letcher (2000) on similar sulfonamide compounds offer a perspective on understanding the physical properties relevant to this compound (Domańska & Letcher, 2000).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal in defining the applications of this compound. Research on the synthesis and reactivity of related sulfonamide derivatives provides a foundation for understanding these chemical properties. For instance, the work by Kobkeatthawin et al. (2017) on the synthesis and crystal structure of similar compounds highlights the importance of chemical properties in determining reactivity and potential applications (Kobkeatthawin et al., 2017).
安全和危害
As with any chemical compound, handling “N-(4-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide” would require appropriate safety precautions. This could include wearing personal protective equipment and ensuring adequate ventilation . The specific hazards associated with this compound would depend on its exact properties .
未来方向
The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as an antibiotic, future research could focus on testing its efficacy against various types of bacteria . Alternatively, if it has interesting chemical reactivity, it could be studied for potential use in chemical synthesis .
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-11-8-12(2)16(13(3)9-11)21(19,20)18-10-14-4-6-15(17)7-5-14/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTRSMPKMBUCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(butyrylamino)phenyl]nicotinamide](/img/structure/B5788604.png)







![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)


![4-[(2-furylmethyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5788701.png)
![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)
